N-(3-(Dimethylamino)propyl)-3-methoxy-N-methylestra-2,5(10)-dien-17beta-amine
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Overview
Description
N’-[(13S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N’-trimethylpropane-1,3-diamine is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of N’-[(13S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N’-trimethylpropane-1,3-diamine involves several steps. One common method includes the reaction of a precursor compound with methoxy and trimethylpropane groups under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
N’-[(13S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N’-trimethylpropane-1,3-diamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, N’-[(13S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N’-trimethylpropane-1,3-diamine stands out due to its unique structural features and chemical properties. Similar compounds include those with cyclopenta[a]phenanthrene cores but different substituents, such as N1-((8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)hexane-1,6-diamine .
Properties
CAS No. |
112646-88-5 |
---|---|
Molecular Formula |
C25H42N2O |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N'-[(13S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H42N2O/c1-25-14-13-21-20-10-8-19(28-5)17-18(20)7-9-22(21)23(25)11-12-24(25)27(4)16-6-15-26(2)3/h8,21-24H,6-7,9-17H2,1-5H3/t21?,22?,23?,24-,25-/m0/s1 |
InChI Key |
FPNKVECDQYFDBG-BOSQQAFTSA-N |
SMILES |
CC12CCC3C(C1CCC2N(C)CCCN(C)C)CCC4=C3CC=C(C4)OC |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2N(C)CCCN(C)C)CCC4=C3CC=C(C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2N(C)CCCN(C)C)CCC4=C3CC=C(C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3-(dimethylamino)propyl)-3-methoxy-N-methylestra-2,5(10)-dien-17beta-amine U 26,384 U 26384 U-26384 U26,384 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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